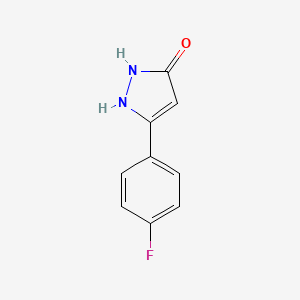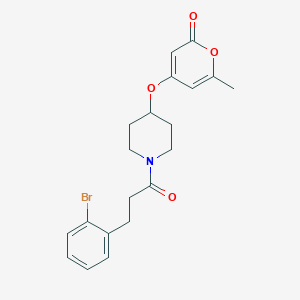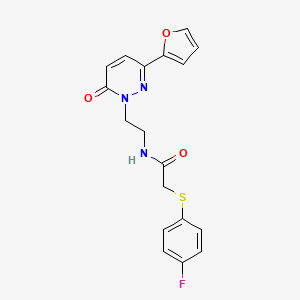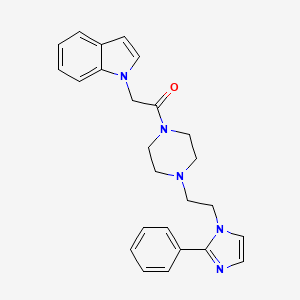
Octahydroindolizin-7-amine
Overview
Description
Octahydroindolizin-7-amine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its liquid state at room temperature, a boiling point of approximately 192.1°C at 760 mmHg, and a density of about 1.0 g/mL .
Mechanism of Action
Mode of Action
The exact mode of action of Octahydroindolizin-7-amine is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that many amines interact with their targets by binding to specific receptors or enzymes, altering their function and leading to various physiological changes .
Pharmacokinetics
It’s important to note that these properties significantly impact a compound’s bioavailability and therapeutic efficacy .
Result of Action
Amines often have significant impacts on cellular function, influencing processes such as cell growth, differentiation, and signal transduction .
Preparation Methods
The synthesis of octahydroindolizin-7-amine can be achieved through various synthetic routes. One notable method involves the enantioselective synthesis of octahydroindolizine alcohol using an enzymatic resolution . This approach uses a Novozym 435-mediated kinetic resolution of racemic octahydroindolizine alcohol as a key step, which can be scaled up to 100 grams . Another method involves the Fischer indole synthesis, Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and conversion of an epoxide into an allylic alcohol .
Chemical Reactions Analysis
Octahydroindolizin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include transition-metal catalysts and classical methods . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of corresponding oxides, while reduction reactions can yield reduced amine derivatives .
Scientific Research Applications
Octahydroindolizin-7-amine has a wide range of scientific research applications. It is used in chemistry for the synthesis of various indole derivatives, which are prevalent moieties in selected alkaloids . In biology, it is used in proteomics research to study protein interactions and functions . Industrially, it is used as a building block for the synthesis of more complex chemical compounds .
Comparison with Similar Compounds
Octahydroindolizin-7-amine can be compared with other similar compounds, such as octahydro-5,5-dimethylindolizin-7-amine and octahydro-5,5-dimethylindolizin-7-ol . These compounds share a similar indolizine core structure but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific amine functional group and its applications in proteomics research . Other similar compounds may have different applications and properties, highlighting the versatility and specificity of this compound in scientific research.
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVABMTWTWPWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCN2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80220-48-0 | |
| Record name | octahydroindolizin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)
![2,6-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2988195.png)


![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2988202.png)

![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2988209.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)



